molecular formula C12H17N5 B2853671 N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine CAS No. 40160-05-2

N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2853671
CAS No.: 40160-05-2
M. Wt: 231.303
InChI Key: KLZFJWIQTVSQMT-UHFFFAOYSA-N
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Description

N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound belonging to the triazole family. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its tetramethyl and phenyl substitutions on the triazole ring, which confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 1-phenyl-1H-1,2,4-triazole-3,5-diamine with methylating agents under controlled conditions. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted triazole derivatives with new functional groups replacing the methyl groups.

Scientific Research Applications

N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of DNA synthesis, it likely interferes with the enzymes involved in the replication process, thereby preventing cell proliferation. In its role as an antitumor agent, it may induce apoptosis or inhibit cell growth through epigenetic modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Properties

IUPAC Name

3-N,3-N,5-N,5-N-tetramethyl-1-phenyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-15(2)11-13-12(16(3)4)17(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZFJWIQTVSQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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